

1H NMR Characterization of (5-Bromo-2-iodophenyl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H NMR spectral characteristics of **(5-Bromo-2-iodophenyl)methanol** with related substituted benzyl alcohols. Due to the absence of publicly available experimental spectra for the title compound, this guide presents predicted chemical shift values based on the analysis of structurally similar molecules. This information is valuable for the identification and characterization of **(5-Bromo-2-iodophenyl)methanol** in synthetic chemistry and drug development workflows.

Predicted ^1H NMR Data for (5-Bromo-2-iodophenyl)methanol

The following table summarizes the predicted ^1H NMR chemical shifts, multiplicities, and coupling constants for **(5-Bromo-2-iodophenyl)methanol**. These predictions are derived from the known effects of iodo, bromo, and hydroxymethyl substituents on a benzene ring and are compared with experimental data from analogous compounds.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	~ 7.8 - 8.0	Doublet (d)	~ 8.5
H-4	~ 7.2 - 7.4	Doublet of Doublets (dd)	~ 8.5, 2.0
H-6	~ 7.6 - 7.8	Doublet (d)	~ 2.0
-CH ₂ -	~ 4.5 - 4.7	Singlet (s)	N/A
-OH	Variable (typically ~ 1.5 - 3.0)	Singlet (s, broad)	N/A

Comparative ¹H NMR Data of Structurally Similar Compounds

To substantiate the predictions for **(5-Bromo-2-iodophenyl)methanol**, the following table presents experimental ¹H NMR data for several related benzyl alcohol derivatives. The data is presented for spectra recorded in CDCl₃ unless otherwise noted.

Compound	Aromatic Protons (δ , ppm)	-CH ₂ - Protons (δ , ppm)	Other Protons (δ , ppm)
(5-Bromo-2-iodophenyl)methanol (Predicted)	~ 7.2 - 8.0	~ 4.5 - 4.7	~ 1.5 - 3.0 (-OH)
2-Iodobenzyl alcohol	7.80 (d), 7.44 (t), 7.35 (d), 6.98 (t)	4.65	2.15 (-OH)
2-Bromobenzyl alcohol	7.53 (d), 7.45 (d), 7.31 (t), 7.15 (t)	4.71	2.41 (-OH)
2,5-Dichlorobenzyl alcohol	7.33 (d), 7.24 (dd), 7.15 (d)	4.69	2.10 (-OH)
2-Methylbenzyl alcohol	7.47-7.00 (m)	4.63	2.32 (-CH ₃), 1.90 (-OH)

Experimental Protocol for ^1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ^1H NMR spectrum of a small organic molecule like **(5-Bromo-2-iodophenyl)methanol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **(5-Bromo-2-iodophenyl)methanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise chemical shift reference ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- The ^1H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for better resolution.
- The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., ' zg30') is typically used.
- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shifts.
- Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
- Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- The raw free induction decay (FID) signal is processed using appropriate software (e.g., MestReNova, TopSpin, or similar).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.
- Integration of the signals should be performed to determine the relative number of protons for each resonance.

Structure and Predicted ^1H NMR Signal Assignments

The following diagram illustrates the chemical structure of **(5-Bromo-2-iodophenyl)methanol** and the assignment of the different proton environments corresponding to the predicted ^1H NMR signals.

Caption: Structure of **(5-Bromo-2-iodophenyl)methanol** with predicted ^1H NMR assignments.

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